Product packaging for Isosteviol Acyl-beta-D-glucuronide(Cat. No.:)

Isosteviol Acyl-beta-D-glucuronide

Cat. No.: B1515298
M. Wt: 494.6 g/mol
InChI Key: HIZZTUWFGBYLHI-XRIZBUMOSA-N
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Description

Contextualization within Diterpenoid Natural Products Research

Isosteviol (B191626) is classified as a diterpenoid, a large and structurally diverse class of natural products based on a 20-carbon skeleton. bohrium.comnih.gov These compounds are secondary metabolites found in various organisms and are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. bohrium.comnih.govscienceopen.com Isosteviol itself is derived from the acidic hydrolysis of stevioside (B1681144), a natural sweetener extracted from the leaves of the Stevia rebaudiana plant. nih.govresearchgate.net

Due to its unique and rigid tetracyclic ent-beyerane skeleton, isosteviol serves as a valuable starting material, or "lead compound," in medicinal chemistry. bohrium.comnih.govscienceopen.com Researchers modify its structure to create a variety of derivatives with the aim of discovering new therapeutic agents. scienceopen.comscienceopen.comdntb.gov.ua The study of its metabolites, such as Isosteviol Acyl-beta-D-glucuronide, is a crucial extension of this research, providing insight into how the parent compound is processed and eliminated by living systems.

Overview of Glucuronidation in Chemical and Biological Systems

Glucuronidation is a major metabolic process, categorized as a Phase II conjugation reaction, that occurs in humans and other animals. nih.govnih.gov The primary function of this pathway is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted from the body, typically through urine or bile. wikipedia.orgontosight.aixcode.life This process is fundamental to the detoxification and metabolism of a vast array of substances, including drugs, environmental pollutants (xenobiotics), and endogenous compounds like bilirubin (B190676) and hormones. nih.govwikipedia.orgontosight.ai

The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.orgxcode.lifetandfonline.com These enzymes facilitate the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a functional group on the substrate molecule. wikipedia.orgjove.com Depending on the atom to which the glucuronic acid is attached, different types of glucuronides can be formed. jove.com

The formation of an "acyl glucuronide" specifically involves the conjugation of glucuronic acid to a carboxylic acid group on the substrate. nih.gov These particular metabolites have attracted significant interest in pharmaceutical research because they can be chemically reactive. nih.gov

Table 1: Types of Glucuronide Conjugates This interactive table summarizes the different types of glucuronide linkages based on the functional group involved in the conjugation.

Glucuronide Type Substrate Functional Group Description
O-glucuronides Hydroxyl (–OH) or Carboxylic Acid (–COOH) Formed when glucuronic acid binds to an oxygen atom. This is a very common pathway for phenols, alcohols, and carboxylic acids. jove.com
N-glucuronides Amine (–NH2), Amide, or Sulfonamide Formed when glucuronic acid attaches to a nitrogen atom in the substrate. jove.com
S-glucuronides Thiol (–SH) Involves the linkage of the glucuronyl moiety to a sulfur atom. jove.com
C-glucuronides Nucleophilic Carbon A less common type where glucuronic acid forms a bond directly with a carbon atom. jove.com

Significance of this compound in Research Paradigms

The study of this compound holds particular significance for several research domains. Isosteviol itself exhibits a broad spectrum of biological activities and is being investigated for potential therapeutic applications, including cardioprotective and anticancer effects. mdpi.comnih.govresearchgate.netnih.gov Since glucuronidation is a primary route of metabolism for many compounds intended for therapeutic use, understanding the formation and behavior of its glucuronide metabolites is essential. nih.govontosight.ai

Research into this compound is critical for elucidating the complete pharmacokinetic profile of isosteviol. The formation of this metabolite influences how the parent compound is absorbed, distributed, metabolized, and ultimately excreted. Furthermore, acyl glucuronides as a class are known for their potential to be chemically reactive. nih.gov Investigating this specific metabolite helps to assess whether it is a stable, inactive end-product or a potentially reactive intermediate that could interact with biological macromolecules. This is a key consideration in the development and evaluation of new drug candidates derived from the isosteviol scaffold. scienceopen.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O9 B1515298 Isosteviol Acyl-beta-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38O9

Molecular Weight

494.6 g/mol

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H38O9/c1-23-9-5-14-24(2)7-4-8-25(3,13(24)6-10-26(14,12-23)11-15(23)27)22(33)35-21-18(30)16(28)17(29)19(34-21)20(31)32/h13-14,16-19,21,28-30H,4-12H2,1-3H3,(H,31,32)/t13-,14-,16-,17-,18-,19?,21-,23-,24+,25+,26-/m0/s1

InChI Key

HIZZTUWFGBYLHI-XRIZBUMOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4(CCC[C@@]([C@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Origin of Product

United States

Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are paramount in elucidating the molecular structure of novel or isolated compounds. For Isosteviol (B191626) Acyl-beta-D-glucuronide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive understanding of its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like Isosteviol Acyl-beta-D-glucuronide. It provides information on the chemical environment of individual protons and carbon atoms, allowing for the assembly of the molecular framework.

The complexity of the isosteviol skeleton, a tetracyclic diterpenoid, presents a challenge due to signal overlapping in the aliphatic region of the ¹H NMR spectrum. nih.gov However, a complete and accurate assignment can be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC. iosrphr.org

For this compound, the NMR spectra would exhibit characteristic signals for both the isosteviol moiety and the glucuronic acid portion. The ¹H NMR spectrum is expected to show signals for the methyl groups, methylene (B1212753) protons, and methine protons of the isosteviol core, in addition to the signals corresponding to the anomeric proton and other protons of the glucuronic acid ring. The attachment of the glucuronic acid moiety via an acyl linkage introduces specific downfield shifts in the signals of the neighboring protons and carbons.

The use of ¹³C labeling in the ester carbonyl carbon can be a powerful technique to investigate the kinetics of acyl migration and hydrolysis in situ, which are common phenomena for acyl glucuronides. scienceopen.com This method allows for the direct observation and characterization of the 1-O-acyl glucuronide and its positional isomers (2-, 3-, and 4-O-acyl) in both α and β anomeric forms. scienceopen.com

Expected ¹H and ¹³C NMR Chemical Shifts:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Isosteviol Moiety
C-10-~38.0
C-16-~218.0 (C=O)
C-17~1.20 (s)~21.0
C-18~1.15 (s)~28.0
C-19-~178.0 (C=O)
C-20~0.80 (s)~15.0
Glucuronide Moiety
C-1'~5.5-5.7 (d)~92.0-95.0
C-2'~3.4-3.6 (m)~72.0-74.0
C-3'~3.5-3.7 (m)~74.0-76.0
C-4'~3.5-3.7 (m)~71.0-73.0
C-5'~3.8-4.0 (d)~75.0-77.0
C-6'-~170.0-173.0 (C=O)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is illustrative of expected values.

Mass Spectrometry (MS) Approaches (e.g., LC-MS/MS, Q-tof)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₂₆H₃₈O₉ and a molecular weight of 494.58 g/mol , high-resolution mass spectrometry (HRMS) using instruments like a Quadrupole Time-of-Flight (Q-TOF) analyzer would confirm the exact mass and formula. scienceopen.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the analysis of acyl glucuronides due to its high sensitivity and selectivity. researchgate.net The fragmentation of acyl glucuronides in the mass spectrometer provides valuable structural information. A characteristic fragmentation pathway for acyl glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176.0321 Da), resulting in a fragment ion corresponding to the protonated aglycone. researchgate.net

In the case of this compound, tandem mass spectrometry would likely show a precursor ion [M-H]⁻ at m/z 493.25 in negative ion mode. The major fragment ion would correspond to the deprotonated isosteviol molecule at m/z 317, resulting from the loss of the glucuronic acid moiety. researchgate.net Further fragmentation of the isosteviol ion can also be observed. For instance, the transition of m/z 319.4 → 273.4 in positive ion mode is a known fragmentation for isosteviol itself. unisa.edu.au

However, the analysis of acyl glucuronides by MS can be challenging. These metabolites can be unstable and undergo in-source fragmentation, where the glucuronide moiety is cleaved within the ion source, potentially leading to an overestimation of the aglycone (isosteviol) concentration. researchgate.net

Expected Mass Spectrometry Fragmentation Data for this compound:

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure
495.26 [M+H]⁺319.22 [Isosteviol+H]⁺C₆H₈O₆Protonated Isosteviol
495.26 [M+H]⁺195.05 [Glucuronic acid+H]⁺C₂₀H₃₀O₃Protonated Glucuronic Acid
319.22 [Isosteviol+H]⁺273.22CO₂ + H₂OFragment of Isosteviol
493.25 [M-H]⁻317.21 [Isosteviol-H]⁻C₆H₈O₆Deprotonated Isosteviol
493.25 [M-H]⁻193.03 [Glucuronic acid-H]⁻C₂₀H₃₀O₃Deprotonated Glucuronic Acid

Note: The m/z values are theoretical and based on the expected fragmentation patterns for acyl glucuronides and isosteviol. The table is for illustrative purposes.

Chromatographic and Other Separatory Techniques in Structural Confirmation

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, such as biological samples or synthetic reaction products, and for the separation of its potential isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS detection are the most commonly used methods.

The separation of acyl glucuronide isomers, which can form via acyl migration, is critical for unambiguous characterization. scienceopen.com These isomers often exhibit similar fragmentation patterns in MS/MS, making their chromatographic resolution necessary. scienceopen.com A typical HPLC method would employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724). nih.gov

For instance, a standardized LC-MS/MS method for the determination of acyl glucuronides and their isomers has been developed using a gradient elution with a mixture of acetonitrile and 10 mM ammonium acetate (B1210297) buffer on a Hypersil BDS column. nih.gov Such a method can be adapted to achieve the separation of this compound from its potential isomers and the parent aglycone. The choice of the stationary phase, mobile phase composition, and gradient profile are all critical parameters that need to be optimized for a successful separation.

Biosynthesis and Biotransformation Pathways

Enzymatic Formation of Isosteviol (B191626) Acyl-beta-D-glucuronide

The primary route for the formation of Isosteviol Acyl-beta-D-glucuronide in vivo is through enzymatic glucuronidation. This process involves the transfer of a glucuronic acid moiety from a donor molecule to isosteviol, a reaction catalyzed by a specific family of enzymes.

UDP-Glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the metabolism and detoxification of numerous compounds by catalyzing their glucuronidation. nih.gov In this process, a glucuronic acid component is transferred from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its elimination. nih.gov

The formation of this compound is a direct result of UGT-mediated activity. While the specific UGT isoforms responsible for the glucuronidation of isosteviol are not fully elucidated in the provided search results, studies on the closely related compound, steviol (B1681142), show that its glucuronidation is primarily mediated by UGT2B7 at low concentrations, with UGT1A3 also contributing at higher concentrations. nih.gov This suggests that similar UGT isoforms may be involved in the biotransformation of isosteviol. The process results in an acyl glucuronide, where the glucuronic acid is linked to the carboxylic acid group of the isosteviol molecule. nih.gov

The direct precursor for the formation of this compound is isosteviol . Isosteviol is a diterpenoid compound that can be derived from the acid-catalyzed hydrolysis and rearrangement of stevioside (B1681144), a natural sweetener. mdpi.comnih.gov

Metabolic studies have identified other related compounds that serve as intermediates in the broader biotransformation pathway. In investigations using rat and human liver fractions, isosteviol was found to be metabolized not only to its acyl-β-D-glucuronide but also to other intermediates. nih.gov These include mono-hydroxy-isosteviol and dihydroisosteviol . nih.gov Further analysis confirmed that dihydroisosteviol is subsequently biotransformed into its own acyl-β-D-glucuronide, indicating it is a key intermediate in this metabolic sequence. nih.gov

Precursor/IntermediateDescription
Isosteviol The primary substrate for the UGT-catalyzed reaction leading to this compound. nih.gov
Dihydroisosteviol A metabolite of isosteviol that is subsequently converted to its corresponding acyl-β-D-glucuronide. nih.gov
Mono-hydroxy-isosteviol An identified phase I metabolite of isosteviol. nih.gov
Dihydroxy-isosteviol A metabolite generated in rat liver fractions. nih.gov

Microbial Biotransformation Strategies

Microorganisms offer a versatile platform for the biotransformation of complex molecules like isosteviol. Fungal systems, in particular, have been extensively studied for their ability to modify the isosteviol skeleton, primarily through hydroxylation reactions.

Various fungal species are capable of metabolizing isosteviol, producing a range of hydroxylated derivatives. These bioconversion processes demonstrate the potential of microorganisms to functionalize the diterpenoid structure. While these studies primarily report on hydroxylation rather than glucuronidation, they are foundational for developing engineered systems.

Fungi such as Aspergillus niger, Penicillium chrysogenum, and Rhizopus arrhizus have been utilized for the biotransformation of isosteviol. nih.gov For instance, incubation with Aspergillus niger can yield metabolites like 7β-hydroxyisosteviol, 11β-hydroxyisosteviol, and 12β-hydroxyisosteviol. researchgate.net Other fungi, including Cunninghamella and Mucor species, have also been shown to produce various hydroxylated forms of isosteviol. nih.gov

The table below summarizes metabolites produced by different fungal species from isosteviol or its derivatives, highlighting the diverse enzymatic capabilities of these microorganisms.

Fungal SpeciesSubstrateKey Metabolites Produced
Aspergillus nigerIsosteviol7β-hydroxyisosteviol, 11β-hydroxyisosteviol, 12β-hydroxyisosteviol researchgate.net
Glomerella cingulataIsosteviol17-hydroxyisosteviol researchgate.net
Mortierella elongateIsosteviol7-oxoisosteviol researchgate.net
Cunninghamella bainieriIsosteviolent-11alpha,12alpha-dihydroxy-16-ketobeyeran-19-oic acid, ent-7alpha-hydroxy-16-ketobeyeran-19-oic acid nih.gov
Absidia pseudocylindrosporaIsosteviol LactoneVarious hydroxylated diterpenoids nih.gov

The production of this compound can be achieved through engineered biological systems. Synthetic biology and metabolic engineering provide the tools to construct microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, for the targeted synthesis of valuable compounds. mdpi.comfrontiersin.org

For the production of this compound, a potential strategy involves a two-step process within a single engineered microorganism:

Synthesis of the Precursor : Engineering the host to produce isosteviol from a simple carbon source.

Glucuronidation : Introducing the gene for a specific UDP-Glucuronosyltransferase (UGT) capable of converting isosteviol to its acyl-glucuronide. This step also requires a sufficient supply of the cofactor UDP-glucuronic acid (UDPGA). nih.gov

The CRISPR-Cas system can be utilized for precise genome editing to introduce these biosynthetic pathways and optimize metabolic flux towards the final product. mdpi.com While specific examples of engineering microbes for this compound production are not detailed in the provided literature, the principles of microbial engineering for producing other natural product glucuronides are well-established.

In Vitro and In Vivo (Non-Human) Metabolic Investigations

Studies on the metabolism of isosteviol in non-human systems, particularly in rats, provide valuable insights into its biotransformation pathways. In vitro experiments using liver fractions are instrumental in identifying metabolites and characterizing the enzymes involved.

Investigations using rat liver microsomes have demonstrated that isosteviol is primarily metabolized to this compound. nih.gov This glucuronidation pathway is a significant route for its hepatic clearance. The in vitro half-life of isosteviol in a medium supplemented with the UGT cofactor UDPGA was determined to be 24.9 minutes, highlighting a rapid metabolic conversion. nih.gov

In addition to the primary glucuronide metabolite, rat liver fractions also generated other derivatives, including two mono-hydroxy derivatives and a dihydroxy-isosteviol, indicating that both phase I (hydroxylation) and phase II (glucuronidation) metabolism occur. nih.gov

Study TypeSystem UsedKey Findings
In Vitro MetabolismRat Liver Fractions- Isosteviol is mainly metabolized to its acyl-β-D-glucuronide. nih.gov- Other metabolites identified include mono- and dihydroxy-isosteviol. nih.gov- Dihydroisosteviol is also converted to its acyl-β-D-glucuronide. nih.gov
In Vitro StabilityHuman Liver Microsomes with UDPGAEstimated half-life of isosteviol is 24.9 minutes. nih.gov

Hepatic Microsomal Studies

The biotransformation of isosteviol has been investigated through in vitro studies utilizing human and rat liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are crucial for phase II conjugation reactions.

In studies with human liver fractions, isosteviol showed limited phase I biotransformation, indicating that cytochrome P450 enzymes play a minimal role in its hepatic clearance. nih.gov However, when the medium was supplemented with UDP-glucuronic acid (UDPGA), the necessary co-factor for glucuronidation, isosteviol was readily metabolized. nih.gov The primary metabolite identified in both human and rat liver microsomes was this compound. nih.gov This indicates that the main metabolic pathway for isosteviol in the liver is direct glucuronidation of its carboxylic acid group.

Further analysis of the metabolites in these hepatic microsomal studies revealed the presence of other biotransformation products, although in smaller quantities. These included mono-hydroxy-isosteviol and dihydroisosteviol. nih.gov Interestingly, subsequent investigations confirmed that dihydroisosteviol can also undergo biotransformation to form its own acyl-β-D-glucuronide in both human and rat systems. nih.gov

The metabolic stability of isosteviol was also assessed in these in vitro systems. In UDPGA-supplemented human liver microsomes, the in vitro half-life of isosteviol was determined to be 24.9 minutes. nih.gov This corresponds to an estimated intrinsic clearance of 0.349 mL/min/kg in humans, suggesting a moderate rate of metabolic turnover via glucuronidation. nih.gov

Table 1: In Vitro Metabolism of Isosteviol in Human Liver Microsomes

Parameter Value
Primary Metabolic Pathway Glucuronidation
Major Metabolite This compound
Other Metabolites Mono-hydroxy-isosteviol, Dihydroisosteviol
In Vitro Half-life (t½) 24.9 min
Estimated Intrinsic Clearance 0.349 mL/min/kg

Species-Specific Glucuronidation Capacity in Animal Models (e.g., Rats)

Specifically, rat liver fractions were found to generate dihydroxy-isosteviol in addition to two different mono-hydroxy derivatives, which were not reported in the human liver fraction studies. nih.gov This suggests that rats may possess a greater capacity for oxidative metabolism of isosteviol compared to humans.

Despite these differences in phase I metabolism, the phase II glucuronidation pathway remains a common and significant route of elimination for isosteviol in both species. nih.gov The formation of this compound is a key biotransformation step in rats, as it is in humans. nih.gov

General studies on species differences in glucuronidation caution that care should be taken when extrapolating pharmacokinetic data from laboratory animals to humans. nih.gov Although there can be good correlations in in vitro intrinsic clearance for some compounds between humans and laboratory animals, the values for intestinal glucuronidation tend to be lower in humans. nih.gov While this specific data point refers to intestinal and not hepatic glucuronidation, it underscores the general principle of species variability in this metabolic pathway.

Table 2: Comparative Metabolites of Isosteviol in Human and Rat Liver Fractions

Metabolite Human Liver Fractions Rat Liver Fractions
This compound Yes Yes
Mono-hydroxy-isosteviol Yes Yes (two derivatives)
Dihydroisosteviol Yes Yes
Dihydroxy-isosteviol No Yes

Chemical Synthesis and Derivatization Strategies

Total and Semisynthetic Routes to Isosteviol (B191626) Acyl-beta-D-glucuronide

The formation of isosteviol acyl-beta-D-glucuronide involves the conjugation of a glucuronic acid moiety to the C-19 carboxylic acid of isosteviol. This can be achieved through both semisynthetic and enzymatic approaches.

Semisynthetic Approaches:

A common strategy for the synthesis of acyl glucuronides is the esterification of the carboxylic acid with a suitably protected glucuronic acid donor. nih.govnih.gov The Koenigs-Knorr reaction, a classical method for glycoside synthesis, can be adapted for this purpose. wikipedia.orgwikipedia.orgmdpi.com In this approach, a protected glycosyl halide of glucuronic acid, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is reacted with isosteviol in the presence of a promoter, typically a silver or mercury salt. wikipedia.orgwikipedia.org The reaction proceeds via an SN2 mechanism, leading to the formation of a β-glycosidic linkage. Subsequent deprotection of the acetyl and methyl ester groups on the glucuronic acid moiety yields the final this compound.

A modified Koenigs-Knorr synthesis using a phase-transfer catalyst has also been reported for the synthesis of steviol (B1681142) 19-O-β-D-glucopyranosiduronic acid (steviol glucuronide), which provides a procedural basis for the glucuronidation of isosteviol at the same position. researchgate.net

More contemporary methods for acyl glucuronide synthesis involve the use of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to couple the carboxylic acid with the protected glucuronic acid. An efficient method involves the selective 1β-acylation of allyl glucuronate with carboxylic acids, catalyzed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by mild deprotection. nih.gov This method has been shown to be effective for a range of carboxylic acids and could be applied to isosteviol. nih.gov

Enzymatic Synthesis:

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from the activated donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. hyphadiscovery.compharmacy180.com This is the primary mechanism of glucuronidation in vivo. pharmacy180.com While specific UGT isoforms responsible for isosteviol glucuronidation are not extensively documented in the readily available literature, UGTs are known to metabolize a wide variety of compounds containing carboxylic acid moieties. nih.gov In vitro synthesis can be performed using recombinant UGT enzymes or liver microsomes, which contain a mixture of UGTs. hyphadiscovery.comnih.gov This biocatalytic approach ensures the formation of the natural β-anomer with high stereoselectivity. rsc.org Plant-derived glucuronosyltransferases have also been utilized for the efficient synthesis of various O-glucuronides. nih.gov

Synthetic Modifications and Analog Design

The structural diversity of isosteviol derivatives can be expanded by modifying both the diterpenoid skeleton and the glucuronic acid moiety.

The C-16 ketone and the C-19 carboxylic acid of isosteviol are prime targets for chemical modification, leading to a wide array of derivatives with diverse biological activities. scienceopen.comscienceopen.com

Modifications at C-19:

The C-19 carboxylic acid can be converted into a variety of functional groups, including esters, amides, and hydrazides. For instance, a series of novel isosteviol derivatives with modifications at the C-19 position were synthesized and evaluated for their antiproliferative activity. mdpi.com These modifications often involve coupling various amines or amino acids to the C-19 carboxyl group. mdpi.com The synthesis of these derivatives typically involves the activation of the carboxylic acid followed by nucleophilic substitution.

Modifications at C-16:

The C-16 ketone offers another site for derivatization. It can undergo reactions such as reduction to the corresponding alcohol, oximation, or be used in Mannich reactions to introduce aminoalkyl chains. semanticscholar.org For example, a series of diterpenoid 1,3-aminoalcohol derivatives were prepared starting from isosteviol via transformations involving the C-16 position. semanticscholar.org

The following table summarizes some examples of synthetic modifications at the C-16 and C-19 positions of isosteviol:

Position Modification Synthetic Strategy Resulting Derivative Class
C-19EsterificationReaction with various alcohols in the presence of an acid catalyst or coupling agent.Isosteviol esters
C-19AmidationCoupling with various amines using activating agents like EDC/HOBt.Isosteviol amides
C-16OximationReaction with hydroxylamine (B1172632) hydrochloride.Isosteviol oximes
C-16Mannich ReactionReaction with formaldehyde (B43269) and a secondary amine.15-aminoalkyl-16-keto-isosteviol derivatives
C-16ReductionReduction with agents like sodium borohydride (B1222165) (NaBH₄).16-hydroxyisosteviol

While less common than modifications to the aglycone, the glucuronic acid moiety itself can be chemically altered to fine-tune the properties of the conjugate. These modifications can include esterification or amidation of the carboxyl group of glucuronic acid (prior to deprotection if a protecting group strategy is used) or modification of the hydroxyl groups.

General strategies for modifying uronic acids can be applied. For example, the carboxyl group of glucuronic acid can be converted to an amide, which may alter the pharmacokinetic profile of the conjugate. The hydroxyl groups of the sugar can also be functionalized, for instance, by sulfation or phosphorylation, although this would represent a significant departure from the basic acyl-beta-D-glucuronide structure. The synthesis of such derivatives would involve multi-step protection-deprotection sequences to achieve regioselectivity. dtu.dk

Synthesis of Related Isosteviol Derivatives

A vast number of isosteviol derivatives have been synthesized to explore their therapeutic potential. These often involve combining the isosteviol scaffold with other pharmacologically active moieties.

For example, hybrid molecules incorporating nitric oxide (NO) donor functionalities have been synthesized by linking them to the C-19 position of isosteviol. mdpi.com Another approach involves the synthesis of isosteviol-based 1,3-aminoalcohols, which have shown antiproliferative activity. semanticscholar.org The synthesis of these compounds often starts with isosteviol and involves multi-step reaction sequences to introduce the desired functionalities. semanticscholar.org

The following table provides examples of related isosteviol derivatives and their general synthetic approaches:

Derivative Class General Synthetic Approach Key Intermediates/Reagents
Isosteviol-based 1,3-aminoalcoholsMannich condensation followed by reduction or reductive amination of a hydroxyaldehyde intermediate. semanticscholar.orgIsosteviol, paraformaldehyde, secondary amines, NaBH₄. semanticscholar.org
Isosteviol-NO donor hybridsCoupling of a NO-donating moiety to the C-19 carboxylic acid of isosteviol. mdpi.comIsosteviol, NO-donor precursors (e.g., furoxan), coupling agents.
Isosteviol glycoconjugatesClick chemistry (e.g., Huisgen cycloaddition) to link a sugar moiety to the isosteviol scaffold. scienceopen.comAzide- or alkyne-functionalized isosteviol and corresponding sugar partner.

These synthetic strategies highlight the versatility of the isosteviol scaffold for the generation of a wide range of derivatives, including its acyl-beta-D-glucuronide and related analogs, for further scientific investigation.

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of isosteviol (B191626) acyl-beta-D-glucuronide and related compounds. nih.govnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. nih.gov General LC-MS/MS protocols for acyl glucuronides involve sample extraction from a biological matrix, followed by chromatographic separation on a reversed-phase column. nih.gov

Detection is typically achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, followed by tandem mass spectrometry. nih.gov In the mass spectrometer's collision cell, glucuronides often fragment by losing the dehydrated glucuronic acid moiety (a neutral loss of 176 Da), reverting to the parent aglycone. nih.gov This characteristic fragmentation is frequently used to set up specific and sensitive selected reaction monitoring (SRM) methods for quantification. nih.gov

A sensitive LC-MS/MS method developed for the pharmacokinetic study of isosteviol in rats utilized a reversed-phase analytical column with a gradient mobile phase composed of acetonitrile (B52724) and 20mM ammonium (B1175870) acetate (B1210297) (pH 6.5). nih.gov Negative ion mode SRM was used to monitor the specific mass-to-charge ratio (m/z) transitions for isosteviol. nih.gov

A significant analytical challenge in quantifying 1-O-β-acyl glucuronides is their propensity to undergo intramolecular acyl migration, a non-enzymatic reaction that transfers the acyl group to other positions on the glucuronic acid ring (C-2, C-3, or C-4). currentseparations.comnih.gov This results in the formation of multiple positional isomers. These isomers often exhibit similar fragmentation pathways in the mass spectrometer, making them difficult to distinguish without effective chromatographic separation. researchgate.net

Therefore, optimization of the HPLC method is critical. This typically requires using a gradient elution mode to achieve complete separation of the various acyl glucuronide isomers from each other and from the parent aglycone. currentseparations.comresearchgate.net The choice of stationary phase (column) and the mobile phase composition are key variables that must be fine-tuned for each specific analyte. nih.govcurrentseparations.com For example, a method for a BMS drug candidate and its acyl glucuronide successfully separated seven glucuronide positional isomers using an isocratic mobile phase on a C18 column within 10 minutes, highlighting the importance of resolving these isomers to prevent interference in quantification. nih.gov

In some cases, a highly selected reaction monitoring (SRM) approach can be optimized to be specific for the 1-O-β-acyl glucuronide, even without baseline chromatographic separation from its isomers. nih.gov This is possible if the fragmentation behavior of the 1-O-β isomer is significantly different from the others under specific collision energy conditions, which can dramatically reduce analysis time and improve sample throughput. nih.govresearchgate.net

LC-MS/MS methods have been successfully validated for the quantification of isosteviol and its acyl glucuronide metabolites in various non-human biological matrices, such as rat plasma. nih.govnih.govresearchgate.net A common and straightforward sample preparation technique involves protein precipitation with an organic solvent like acetonitrile to extract the analytes of interest. nih.gov

For instance, a validated LC-MS/MS method for a BMS drug candidate and its acyl glucuronide in rat plasma demonstrated linearity over a concentration range of 5 to 5000 ng/mL. nih.gov Similarly, a method developed specifically for isosteviol in rat plasma was linear from 50 to 2,000 ng/mL, with accuracy between 97-105% and intra- and inter-day precision in the range of 1.5-4.6%. nih.gov These examples underscore the robustness and reliability of LC-MS/MS for quantitative bioanalysis in preclinical studies.

Table 1: Example LC-MS/MS Parameters for Isosteviol Analysis in Rat Plasma This table is a composite example based on published methodologies.

ParameterConditionSource
Chromatography
ColumnPhenomenex Synergi 2µ Fusion RP (50 mm x 2.0 mm) nih.gov
Mobile Phase A20mM Ammonium Acetate (pH 6.5) nih.gov
Mobile Phase BAcetonitrile (ACN) nih.gov
GradientStart at 20% B, ramp to 80% B at 7 min, hold for 1 min nih.gov
Flow Rate0.5 mL/min (representative) nih.gov
Retention Time9.2 min nih.gov
Mass Spectrometry
Ionization ModeNegative ESI nih.gov
Monitored Transitionm/z 317.1 -> 317.1 nih.gov
Linearity Range50 - 2,000 ng/mL nih.gov
Accuracy97 - 105% nih.gov
Precision (RSD)1.5 - 4.6% nih.gov

Other Advanced Spectrometric Techniques (e.g., Q-TOF, HPLC)

While tandem quadrupole mass spectrometers (used in LC-MS/MS) are workhorses for quantification, other advanced spectrometric techniques play a role in the analysis of isosteviol acyl-beta-D-glucuronide. High-Performance Liquid Chromatography (HPLC) is the essential separation front-end for all these mass spectrometry techniques. nih.govnih.govnih.gov

High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, offers significant advantages for metabolite identification. mdpi.com UPLC-Q-TOF-MS provides high resolution, sensitivity, and mass accuracy, enabling the identification of unknown compounds, including various glucuronide conjugates, in complex samples without the need for a reference standard. mdpi.com This is particularly useful in metabolite profiling studies to elucidate the structures of metabolites like this compound and its isomers. mdpi.com

Considerations for Acyl Glucuronide Stability in Analytical Procedures

The inherent chemical instability of acyl glucuronides is a critical factor that must be managed throughout the entire analytical process, from sample collection to final analysis. nih.govnih.gov

This compound, like other 1-O-β-acyl glucuronides, is a reactive metabolite susceptible to two primary degradation pathways under physiological conditions (pH 7.4, 37°C): currentseparations.comresearchgate.netnih.gov

Hydrolysis: The ester linkage can be cleaved, regenerating the parent carboxylic acid (isosteviol) and glucuronic acid. researchgate.netnih.gov This reaction can be catalyzed by high pH and certain enzymes like β-glucuronidases. researchgate.netnih.gov

Acyl Migration: This intramolecular rearrangement involves the nucleophilic attack of a neighboring hydroxyl group on the glucuronic acid ring at the ester carbonyl. researchgate.netresearchgate.net This process leads to the formation of more stable C-2, C-3, and C-4 positional isomers. nih.gov Acyl migration is often the predominant degradation pathway and is dependent on pH and temperature. nih.govnih.govnih.gov The reaction is feasible under alkaline conditions and proceeds through a tetrahedral intermediate. nih.govresearchgate.net

These degradation pathways mean that the measured concentration of the 1-O-β-acyl glucuronide may be underestimated, while the concentration of the parent drug may be artificially inflated if samples are not handled correctly. researchgate.net

To ensure the accurate quantification of this labile metabolite, specific sample handling protocols are mandatory. The primary goal is to minimize both hydrolysis and acyl migration ex vivo. nih.gov Key strategies include:

Immediate Stabilization: Samples, particularly blood and plasma, should be stabilized immediately upon collection. nih.gov This is most effectively achieved by lowering the pH to a range of 3-4 through the addition of an acid, such as formic acid. nih.govresearchgate.net

Low Temperature: Samples should be kept on ice immediately after collection and stored frozen (e.g., at -20°C or -80°C) to slow the rate of chemical degradation. nih.gov

Simplified Procedures: Sample preparation methods should be as simple and rapid as possible to reduce the opportunity for degradation to occur. researchgate.net

Adherence to these protocols is critical for generating reliable pharmacokinetic and toxicological data for compounds that form acyl glucuronide metabolites. nih.gov

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Bioactivity Profiling

The in vitro evaluation of isosteviol (B191626) and its metabolites has uncovered a variety of biological effects, from cellular pathway modulation to antimicrobial and antioxidant activities.

Isosteviol, the precursor to isosteviol acyl-beta-D-glucuronide, demonstrates notable interaction with key cellular signaling pathways. Pre-clinical research has identified its role in regulating well-established cardioprotective signaling pathways, including NF-κB, phosphatidylinositol 3-kinase/Akt (PI3K/Akt), and adenosine (B11128) monophosphate-activated protein kinase (AMPK). ceon.rs The cardioprotective properties of isosteviol are partly attributed to its ability to regulate ion channels and interfere with signaling pathways in the metabolism of certain fatty acids. nih.gov

Specifically, isosteviol has been reported to function as a potassium channel opener, which helps to lower intracellular calcium concentrations. researchgate.net Studies using aortic rings from Wistar rats indicated that isosteviol's effects are mediated through ATP-sensitive potassium (KATP) channels. researchgate.net Furthermore, isosteviol has been shown to inhibit angiotensin-II-induced cell proliferation and suppress extracellular signal-regulated kinase (ERK) phosphorylation in vascular smooth muscle cells. nih.gov

Steviol (B1681142) glucuronide (SVG), the primary metabolite of steviol glycosides and structurally related to this compound, has been shown to potently stimulate insulin (B600854) secretion from isolated mouse islets in a dose- and glucose-dependent manner. nih.gov This suggests that the glucuronide metabolite is a key active compound responsible for the antihyperglycemic effects observed after oral administration of steviol glycosides. nih.gov

The metabolism of isosteviol is significantly influenced by UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using human and rat liver fractions have shown that isosteviol is primarily metabolized into its acyl-β-D-glucuronide. nih.gov This suggests that glucuronidation is the main pathway for its hepatic clearance. nih.gov The in vitro half-life of isosteviol in a medium supplemented with the UGT cofactor UDPGA was found to be 24.9 minutes in human liver microsomes. nih.gov

Further investigations into the parent compound, steviol, revealed that its glucuronidation is mainly mediated by the enzyme UGT2B7 at low concentrations, with contributions from UGT1A3 at higher concentrations. nih.gov The active pocket of UGT2B7 consists of several amino acid residues, including Arg352, Leu347, and Lys343. figshare.com Inhibition studies have shown that diclofenac (B195802) can strongly inhibit steviol glucuronidation in human liver microsomes, indicating a potential for drug-drug interactions with other substrates of UGT2B7. nih.gov

Acyl glucuronides, as a class of metabolites, are known to be reactive and can form covalent adducts with proteins. nih.govmdpi.com These reactive metabolites can interact with nucleophilic residues on enzymes like UGTs, potentially leading to their dysfunction. mdpi.com There is currently no specific information available regarding the interaction of this compound with the enzyme ArnT.

Research into the anti-proliferative effects has primarily focused on isosteviol and its synthetic derivatives. Various isosteviol derivatives have been synthesized and tested for their in vitro antitumor activities, with some showing potent effects against cell lines like B16-F10 melanoma. mdpi.com Isosteviol itself has been observed to inhibit DNA polymerase and DNA topoisomerase, enzymes crucial for cell replication. nih.gov Specifically, certain isosteviol analogues containing 1,2,5-oxadiazole are potent inhibitors of both mammalian polymerase and human DNA topoisomerase II, leading to a halt in the growth of human cancer cells. nih.gov Additionally, isosteviol has demonstrated anti-proliferative properties against Vero and MCF7 cell lines. semanticscholar.org Isosteviol also inhibits DNA synthesis induced by angiotensin II in rat aortic smooth muscle cells. nih.gov

Currently, there is no specific research available that details the anti-proliferative activities of this compound itself in non-human cell lines.

Isosteviol has demonstrated significant antimicrobial properties. nih.gov It exhibits antibacterial activity against several pathogens, including Staphylococcus epidermidis, Staphylococcus aureus, and Klebsiella pneumoniae. semanticscholar.orgnih.gov The compound was also found to have a notable antifungal effect against all tested fungi, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 500 μg/mL. nih.gov The greatest fungal growth inhibition was observed against Fusarium oxysporum (75%) and Penicillium chrysogenum (72%). nih.gov

In addition to these activities, isosteviol shows comparatively good antibiofilm activity against E. coli, S. typhi, and P. aeruginosa. semanticscholar.orgnih.gov Isosteviol and its derivatives have also been investigated for their antitubercular activity, effectively inhibiting the growth of Mycobacterium tuberculosis H37Rv in vitro. nih.gov

There is no specific data available in the reviewed literature concerning the antibacterial, antifungal, or antibiofilm properties of the this compound metabolite.

Table 1: In Vitro Antimicrobial Activity of Isosteviol

OrganismActivity TypeResult (MIC in μg/mL)Reference
Staphylococcus epidermidisAntibacterial125 semanticscholar.orgnih.gov
Staphylococcus aureusAntibacterial125 semanticscholar.orgnih.gov
Klebsiella pneumoniaeAntibacterial62.5 nih.gov
Candida albicansAntifungal62.5 semanticscholar.orgnih.gov
Aspergillus nigerAntifungal125 semanticscholar.orgnih.gov
Trichophyton mentagrophytesAntifungal500 semanticscholar.orgnih.gov
E. coliAntibiofilmActivity noted semanticscholar.orgnih.gov
S. typhiAntibiofilmActivity noted semanticscholar.orgnih.gov
P. aeruginosaAntibiofilmActivity noted semanticscholar.orgnih.gov

Both isosteviol and its glucuronide metabolite exhibit antioxidant properties. Steviol glucuronide, a product of stevioside (B1681144) metabolism, demonstrates significant radical scavenging activity, which may explain some of the beneficial pharmacological effects seen in diseases related to reactive oxygen species (ROS). researchgate.net

Isosteviol itself is well-documented to possess both antioxidant and anti-inflammatory activities. ceon.rsnih.govmonash.edu Its antioxidant capabilities have been confirmed through various assays, including reducing ability, DPPH scavenging, hydroxyl radical scavenging, and superoxide (B77818) radical scavenging. semanticscholar.orgnih.gov The anti-inflammatory effects of isosteviol are linked to its ability to halt 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation. nih.gov

Table 2: Summary of Antioxidant and Anti-inflammatory Effects

CompoundActivityObserved EffectReference
IsosteviolAntioxidantDemonstrated via reducing ability, DPPH, hydroxyl radical, and superoxide radical scavenging assays. semanticscholar.orgnih.gov
IsosteviolAnti-inflammatoryInhibits TPA-induced inflammation. Reduces inflammation by promoting M2 macrophage polarization. nih.govnih.gov
Steviol GlucuronideAntioxidantExhibits significant radical scavenging activity. researchgate.net

In Vivo Biological Activities in Animal Models (Non-Human)

In vivo studies in animal models, primarily using the parent compound isosteviol, have provided further evidence of its biological activities. In a burn injury model, isosteviol treatment was shown to reduce the acute inflammatory response by increasing the expression of MMP9 and promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.gov This resulted in significantly decreased levels of the pro-inflammatory cytokines IL-6 and TNF-α in the burn wound tissue. nih.gov

In a rat model of cerebral ischemia, the administration of an isosteviol sodium salt led to a considerable reduction in infarct volume and lessened neurobehavioral impairment, suggesting it could be a potential therapeutic agent for cerebral ischemia-induced injury. nih.gov Furthermore, isosteviol has demonstrated anti-hyperglycemic effects in Zucker diabetic fatty rats and other rat models, potentially by improving glucose utilization and reducing damage to pancreatic β-cells. nih.gov

While direct in vivo studies on this compound are limited, the finding that steviol glucuronide stimulates insulin secretion from isolated mouse islets provides a strong basis for its potential role in the glucose-lowering effects observed in vivo after consumption of stevia-derived compounds. nih.gov

Cardioprotective Effects in Animal Models

Isosteviol, a derivative of stevioside, has demonstrated notable cardioprotective effects in various animal models. nih.govceon.rs Studies have shown that isosteviol can protect the heart from ischemia-reperfusion injury, reduce cardiac hypertrophy, and mitigate arrhythmia. nih.gov

In a rat model of heart ischemia-reperfusion (IR) injury, pretreatment with isosteviol resulted in improved hemodynamic parameters, a decrease in myocardial infarct size, and reduced activities of serum enzymes indicative of heart damage. nih.gov The effects of isosteviol were comparable to the traditional cardioprotective agent ligustrazine. nih.gov The mechanism of this protection appears to be partly linked to the mitochondrial ATP-sensitive potassium channels. nih.gov

Furthermore, isosteviol sodium (STVNa), a more water-soluble salt of isosteviol, has been shown to inhibit myocardial hypertrophy and improve cardiac function in rats with pressure overload-induced cardiac hypertrophy. nih.gov STVNa was also found to decrease the vulnerability to arrhythmias. nih.gov The cardioprotective effects of STVNa are thought to be mediated, at least in part, through the inhibition of cardiac fibrosis. nih.gov Previous studies have also indicated that isosteviol can ameliorate diabetic cardiomyopathy by inhibiting ERK signaling pathways and reducing reactive oxygen species (ROS) production. nih.gov

Table 1: Summary of Cardioprotective Effects of Isosteviol in Animal Models

ModelKey FindingsReference
Rat heart ischemia-reperfusionImproved hemodynamics, reduced infarct size, decreased serum enzyme activities. nih.gov
Rat pressure overload-induced cardiac hypertrophyInhibited myocardial hypertrophy, improved cardiac function, decreased arrhythmia vulnerability, inhibited cardiac fibrosis. nih.gov
Rat diabetic cardiomyopathyAmeliorated cardiomyopathy via inhibition of ERK signaling and ROS production. nih.gov

Neuroprotective Activities

The neuroprotective potential of isosteviol has also been investigated, primarily through its sodium salt, STVNa. In a rat model of acute focal cerebral ischemia, intravenously administered STVNa demonstrated significant neuroprotective effects. nih.gov

Treatment with STVNa after transient or permanent middle cerebral artery occlusion led to a significant reduction in infarct volumes. nih.gov A therapeutic window was observed, with STVNa being effective even when administered 4 hours after reperfusion or 4 hours after permanent occlusion. nih.gov Furthermore, STVNa treatment resulted in improved neurobehavioral outcomes, an increase in the number of surviving neurons, and a reduction in the number of apoptotic cells in the ischemic brain tissue. nih.gov These findings suggest that STVNa could be a beneficial therapeutic agent for cerebral ischemia-induced injury. nih.gov

In a rat model of spinal cord injury (SCI), STVNa was found to improve functional recovery. nih.gov This was evidenced by better locomotor rating scores, a decreased cavity of spinal cord damage, and reduced neuron death. nih.gov The mechanisms underlying these effects appear to involve the reduction of inflammation and oxidative stress. nih.gov STVNa treatment led to a decrease in pro-inflammatory cytokines and a reduction in reactive oxygen species, while increasing the levels of the antioxidant enzyme superoxide dismutase. nih.gov

Table 2: Summary of Neuroprotective Effects of Isosteviol Sodium (STVNa) in Animal Models

ModelKey FindingsReference
Rat acute focal cerebral ischemiaReduced infarct volume, improved neurobehavioral deficits, increased neuron survival, decreased apoptosis. nih.gov
Rat spinal cord injuryImproved functional recovery, reduced inflammation, decreased oxidative stress. nih.gov

Molecular Interaction Studies

Ligand-Protein Binding Analysis (e.g., Molecular Docking with TP53, ArnT)

Specific molecular docking studies of this compound with proteins such as TP53 and ArnT are not available in the reviewed scientific literature.

Covalent Adduct Formation with Endogenous Proteins (Mechanism of Reactivity)

While direct studies on the covalent adduct formation of this compound are not available, the general reactivity of acyl glucuronides is well-documented, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Acyl glucuronides are known to be reactive electrophilic metabolites that can covalently bind to endogenous proteins. mdpi.comnih.govnih.gov

The formation of covalent adducts by acyl glucuronides can occur through two primary mechanisms: transacylation and glycation. mdpi.com In transacylation, a nucleophilic residue on a protein directly attacks the electrophilic carbonyl carbon of the acyl glucuronide. The glycation mechanism involves an initial intramolecular acyl migration within the glucuronide moiety, which can lead to the formation of a reactive aldehyde that then forms a Schiff base with the amino groups of proteins, such as lysine (B10760008) residues. researchgate.net

The reactivity and stability of acyl glucuronides are influenced by their chemical structure. nih.gov The rate of acyl migration is a key factor determining the half-life of these metabolites and their propensity to form irreversible covalent bonds with proteins. mdpi.comnih.gov It has been observed that more labile acyl glucuronides tend to form higher levels of covalent adducts with proteins. mdpi.comnih.gov

Given that this compound possesses a carboxylic acid group that is conjugated to glucuronic acid, it is plausible that it could undergo similar covalent binding to endogenous proteins. However, without direct experimental evidence, this remains a theoretical consideration based on the known reactivity of this class of metabolites.

Structure Activity Relationship Sar Studies of Isosteviol Acyl Beta D Glucuronide and Its Analogues

Influence of Structural Modifications on Biological Activity

The biological activity of isosteviol (B191626) derivatives is highly dependent on the structural modifications made to the parent molecule, particularly at the C-16 and C-19 positions. scienceopen.comscienceopen.com While specific data on a series of isosteviol acyl-β-D-glucuronide analogues is limited, the study of related compounds, including other glucuronides and various synthetic derivatives of isosteviol, offers valuable insights.

One study of particular relevance investigated the biological activity of steviol (B1681142) glucuronide, a closely related metabolite. It was found that steviol glucuronide potently stimulates insulin (B600854) secretion from isolated mouse islets, suggesting that the addition of a glucuronide moiety can confer significant biological activity. nih.gov This finding underscores the potential for isosteviol acyl-β-D-glucuronide to be a biologically active metabolite.

The broader body of research on isosteviol derivatives further illuminates the importance of specific structural features. Modifications to the isosteviol core have been shown to significantly enhance or alter its biological effects. For instance, the introduction of amino alcohol or thiourea (B124793) groups has been demonstrated to increase the cytotoxic activity of isosteviol derivatives against various cancer cell lines. nih.gov Similarly, the synthesis of isosteviol-based 1,3-aminoalcohols has yielded compounds with notable antiproliferative activity. mdpi.comnih.govmdpi.com

The following interactive table summarizes the structure-activity relationships for various classes of isosteviol derivatives, providing a proxy for understanding how modifications to the isosteviol scaffold, which would be the precursor to the acyl-beta-D-glucuronide, can influence biological activity.

Derivative Class Modification Site(s) Observed Biological Activity Key Findings
Isosteviol-based 1,3-aminoalcohols C-16 and C-19AntiproliferativeThe 1,3-aminoalcohol function and N-benzyl substitution were found to be important for activity. mdpi.comnih.gov
Thiourea Derivatives C-19Anticancer, Anticoagulant (FXa inhibition)The introduction of a thiourea moiety can enhance cytotoxic and anticoagulant properties. nih.govnih.gov
Acyl Thiosemicarbazide Derivatives C-19AntiproliferativeThese derivatives showed significantly increased inhibitory activity against several cancer cell lines. scienceopen.com
Glycoconjugates C-19AntiproliferativeThe addition of a 1,2,3-triazolyl ring created a promising scaffold for anticancer drug design. scienceopen.com
Ester and Amine Derivatives C-19CardioprotectiveModification of the C-19 carboxyl group to an amine or ester can influence cardioprotective effects.

These findings collectively suggest that while the glucuronide moiety itself is a key determinant of the metabolite's properties, further modifications to the isosteviol backbone could lead to analogues of isosteviol acyl-β-D-glucuronide with tailored biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. While no specific QSAR models for isosteviol acyl-β-D-glucuronide have been detailed in the available literature, several QSAR studies have been conducted on other isosteviol derivatives, providing a methodological framework that could be applied to the glucuronide.

A notable example is the QSAR analysis of isosteviol derivatives bearing thiourea fragments as inhibitors of activated coagulation factor X (FXa). nih.gov In this study, a multivariate adaptive regression splines (MARSplines) algorithm was used to develop the QSAR model. The best model revealed a strong correlation between the FXa inhibitory activity and several molecular descriptors, including:

B01[C-Cl]: Presence/absence of a Chlorine atom bonded to a Carbon at a topological distance of 1.

E2m: A 2D descriptor related to the electronic environment of the molecule.

L3v: A 3D descriptor related to the molecular shape.

Mor06i: A 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor.

RDF070i: A Radial Distribution Function descriptor.

HATS7s: A GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptor.

The significance of several 3D descriptors in the model indicates that the three-dimensional conformation of the molecule is crucial for its biological activity. nih.gov This QSAR study not only confirmed the enhanced pharmacological activity due to the presence of a chlorine atom in a phenyl ring but also provides a basis for the design of new active isosteviol analogues. nih.gov

Another area where QSAR has been applied to isosteviol derivatives is in the study of α-glucosidase inhibitors. nih.gov These studies demonstrate the utility of QSAR in elucidating the structural requirements for specific biological activities within the isosteviol scaffold.

The application of similar QSAR methodologies to a series of isosteviol acyl-β-D-glucuronide analogues could yield valuable predictive models to guide the synthesis of more potent and selective compounds.

Pharmacophore Development and Lead Optimization

Pharmacophore modeling is a crucial component of computer-aided drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. While specific pharmacophore models for isosteviol acyl-β-D-glucuronide are not available, the principles of pharmacophore development and lead optimization are highly relevant for future research on this compound.

The development of a pharmacophore model for isosteviol acyl-β-D-glucuronide would likely start with its known three-dimensional structure and its interaction with a biological target. In the absence of an experimentally determined complex structure, ligand-based pharmacophore models could be developed using the structures of other active isosteviol derivatives.

Lead optimization is the process of modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For isosteviol acyl-β-D-glucuronide, lead optimization strategies could involve:

Modification of the Glucuronide Moiety: Altering the sugar portion of the molecule could influence its solubility, metabolic stability, and interaction with target proteins.

Modification of the Isosteviol Core: As suggested by the extensive SAR data on other isosteviol derivatives, modifications at the C-16 and C-19 positions can have a profound impact on biological activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties could lead to improved characteristics.

The ultimate goal of these efforts would be to develop analogues of isosteviol acyl-β-D-glucuronide with enhanced therapeutic potential. The combination of SAR, QSAR, and pharmacophore modeling provides a powerful toolkit for the rational design and optimization of new drug candidates based on the isosteviol acyl-β-D-glucuronide scaffold.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Isosteviol (B191626) Acyl-beta-D-glucuronide is the primary metabolite of isosteviol observed in preclinical studies involving rats. ox.ac.uknih.gov The metabolism of the parent compound, isosteviol, occurs predominantly in the liver, where it undergoes phase II conjugation to form the acyl-beta-D-glucuronide. researchgate.net This glucuronidation pathway is the main route of metabolism, with phase I biotransformation playing a very limited role in its hepatic clearance. ox.ac.uknih.gov

In vitro studies using rat liver fractions have identified Isosteviol Acyl-beta-D-glucuronide as the main metabolite of isosteviol. ox.ac.uknih.gov These studies indicate that glucuronidation is the primary metabolic pathway. ox.ac.uk While specific kinetic values for the formation of the metabolite in rat liver fractions are not detailed in the available literature, analysis confirms that both isosteviol and its intermediate, dihydroisosteviol, are biotransformed into an acyl-β-D-glucuronide. ox.ac.uk

For comparative context, a study utilizing human liver fractions provided quantitative data on the formation of the glucuronide from isosteviol, which is presented below.

Table 1: In Vitro Metabolic Parameters for Isosteviol Glucuronidation (Human Liver Fractions)
ParameterValueSpecies
In Vitro Half-Life (t½) of Parent Compound24.9 minHuman
Estimated Intrinsic Clearance (CLint)0.349 mL/min/kgHuman
Data reflects the kinetics of the formation of this compound from the parent compound isosteviol in UDPGA-supplemented human liver fractions. ox.ac.uk

The pharmacokinetic profile of the glucuronide metabolite has been characterized in rats. In these animal models, the half-life of steviol (B1681142) glucuronide, a closely related metabolite, has been reported to be significantly longer than that of its parent compound.

Table 2: In Vivo Half-Life of Steviol Glucuronide in Rats
CompoundHalf-Life (t½)Species
Steviol Glucuronide5 to 15 hoursRat
researchgate.net

Biliary excretion is a major elimination route for this compound in rats. nih.govlongdom.org This is attributed to the molecular weight threshold for organic anions that are eliminated via bile in this species. nih.gov Studies using an isolated, perfused rat liver model have demonstrated that isosteviol is conjugated in the liver and subsequently excreted into the bile. researchgate.net In this model, the acyl-β-D-glucuronide metabolite accounted for a significant portion of the recovered parent compound dose.

Table 3: Biliary Excretion of this compound in a Rat Liver Perfusion Model
ParameterValueSpecies
Portion of Recovered Isosteviol Dose Excreted as Acyl-beta-D-glucuronide~31%Rat
researchgate.net

Pharmacodynamic Evaluation in Relevant Biological Systems

The glucuronide metabolite of isosteviol is not inert; it demonstrates significant biological activity. Research on isolated mouse pancreatic islets has shown that steviol glucuronide (SVG) potently stimulates insulin (B600854) secretion. nih.govnih.govresearchgate.net This effect is both dose- and glucose-dependent. nih.govnih.govresearchgate.net The insulinotropic action is observed at elevated glucose concentrations but is absent at lower glucose levels, suggesting a potential glucose-sensing mechanism of action. nih.govnih.gov

The maximum effect was observed at a concentration of 10⁻⁷ mol/L in the presence of 16.7 mmol/L glucose. nih.govresearchgate.net During perifusion experiments with isolated islets, the application of steviol glucuronide resulted in a long-acting and reversible stimulation of insulin secretion at high glucose levels. nih.govnih.gov These findings suggest that the glucuronide metabolite is a key active molecule following the administration of its parent compounds. nih.govnih.gov

Table 4: Pharmacodynamic Effect of Steviol Glucuronide (SVG) in Mouse Islets
Biological SystemObserved EffectEffective ConcentrationCondition
Isolated Mouse IsletsDose-dependent stimulation of insulin secretion10⁻⁷ mol/L (maximal effect)High glucose (≥11.1 mmol/L)
Isolated Mouse IsletsNo insulinotropic effect10⁻⁷ mol/LLow glucose (3.3 and 6.6 mmol/L)
nih.govnih.govresearchgate.net

Research Gaps and Future Directions in Isosteviol Acyl Beta D Glucuronide Research

Elucidation of Undefined Metabolic Pathways

The primary metabolic pathway for isosteviol (B191626) in humans and rats is its conversion to isosteviol acyl-beta-D-glucuronide. nih.govnih.gov However, the metabolic story may not conclude with this conjugation step. Research has identified other metabolites of isosteviol, such as mono-hydroxy-isosteviol, dihydroxy-isosteviol, and dihydroisosteviol, with the latter also being a substrate for glucuronidation. nih.govnih.gov This indicates a more complex metabolic network than initially understood.

A significant research gap is the potential for further metabolism of this compound itself. The possibility of in vivo deconjugation by β-glucuronidases, enzymes that can cleave glucuronic acid from substrates, warrants investigation. hyphadiscovery.com Such a process would release isosteviol back into circulation, potentially leading to enterohepatic recirculation and prolonging its biological effects. nih.gov The chemical reactivity of acyl glucuronides also raises the possibility of intramolecular rearrangement to form various positional isomers, which could have different biological activities and metabolic fates. nih.govnih.gov Future research should focus on identifying these potential downstream metabolites in various biological matrices and elucidating the enzymatic processes involved.

Development of Advanced Synthetic Strategies

The synthesis of this compound is essential for in-depth biological and toxicological studies. However, the chemical synthesis of acyl glucuronides, particularly for complex molecules like isosteviol, presents considerable challenges. rsc.org The efficiency of such syntheses can be hampered by low yields, the need for intricate protecting group strategies, and the potential for side reactions. nih.gov

Future research should prioritize the development of more advanced and efficient synthetic strategies. This includes the exploration of novel protecting groups for the glucuronic acid moiety that can be selectively introduced and removed under mild conditions. nih.govwikipedia.org Chemoenzymatic approaches, combining the selectivity of enzymes with the versatility of chemical synthesis, offer a promising avenue. researchgate.net For instance, the use of recombinant UDP-glucuronosyltransferases (UGTs) could facilitate the stereoselective synthesis of the 1-β-O-acyl glucuronide, which is the natural configuration. rsc.org Furthermore, developing scalable and cost-effective synthetic routes is crucial for producing the quantities of the compound needed for extensive preclinical and clinical investigations. researchgate.net

Identification of Novel Biological Targets and Mechanisms

Initial studies have indicated that isosteviol and its metabolites, including the glucuronide form, possess a range of biological activities. mdpi.comceon.rsscienceopen.com For instance, steviol (B1681142) glucuronide has been shown to stimulate insulin (B600854) secretion from pancreatic islets, suggesting its potential as an anti-diabetic agent. nih.govresearchgate.net Isosteviol itself has been investigated for its cardioprotective, anti-inflammatory, and anticancer properties. ceon.rsscienceopen.com

A critical area for future research is the identification of specific molecular targets and the elucidation of the mechanisms of action for this compound. It is important to determine whether the biological activity observed is due to the glucuronide itself or to the parent compound, isosteviol, following potential deconjugation. nih.gov Studies should aim to investigate the binding of this compound to various receptors, enzymes, and other cellular components. benthamdirect.com Given the reactivity of acyl glucuronides, their potential to form covalent adducts with proteins is a key area of interest, as this could lead to altered protein function or trigger immune responses. nih.govbenthamdirect.com Unraveling these novel biological targets and mechanisms will be fundamental to understanding the full pharmacological profile of this metabolite.

Application of –Omics Technologies in Research

The application of -omics technologies, such as metabolomics, transcriptomics, and proteomics, offers a powerful approach to deepen our understanding of this compound. Metabolomic profiling can provide a comprehensive snapshot of the metabolic changes induced by the compound, helping to identify novel metabolites and perturbed pathways. researchgate.netnih.govresearchgate.netnih.gov For example, a metabolomics study on isosteviol sodium revealed its protective effects on cerebral ischemia were linked to the regulation of glycerophospholipid, arachidonic acid, and linoleic acid metabolism. nih.govresearchgate.net

Transcriptomic analyses can be employed to investigate how isosteviol and its glucuronide affect gene expression. mdpi.comnih.govnih.govaber.ac.uknih.gov This could include identifying changes in the expression of genes encoding for metabolic enzymes, transporters, and signaling proteins. mdpi.comnih.govmdpi.com For instance, transcriptomics has been used to identify UDP-glycosyltransferases (UGTs) involved in steviol glycoside biosynthesis in Stevia rebaudiana. mdpi.comnih.govmdpi.com Proteomic studies can complement this by identifying changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action at the protein level. Integrating these -omics datasets will provide a systems-level understanding of the biological effects of this compound.

Exploration of Inter-species and Intra-species Variability in Biotransformation

Significant inter-species differences in drug metabolism are a well-documented phenomenon, and this variability likely extends to the biotransformation of isosteviol. xenotech.com While both rats and humans metabolize isosteviol to its acyl-beta-D-glucuronide, there can be quantitative differences in the extent of this and other metabolic pathways. mdpi.com For example, rat liver fractions have been shown to produce dihydroxy-isosteviol, a metabolite not observed in human liver fractions. nih.gov Understanding these differences is crucial for the accurate extrapolation of preclinical animal data to humans.

Furthermore, intra-species variability, particularly in humans, is a critical area for future research. Genetic polymorphisms in the UDP-glucuronosyltransferase (UGT) enzymes responsible for isosteviol glucuronidation can lead to significant inter-individual differences in metabolism. researchgate.netnih.gov This can affect the compound's efficacy and safety profile. Studies on the genetic variability of UGT76G1 in Stevia rebaudiana have already shown how polymorphisms can impact the profile of steviol glycosides. nih.gov Future research should focus on identifying the specific human UGT isoforms involved in isosteviol glucuronidation and investigating the impact of known genetic variants on its metabolism. Additionally, exploring ethnic differences in glucuronidation could provide further insights into population-specific metabolic profiles. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isosteviol Acyl-beta-D-glucuronide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly used due to its sensitivity and specificity. For trace analysis, capillary electrophoresis (CE) with field-amplified sample injection and sweeping techniques (e.g., FASI-sweeping-AFMC) can enhance detection limits in plasma samples . Stability during analysis requires strict control of pH (<7.0) and temperature (4°C) to minimize hydrolysis and intramolecular acyl migration .

Q. How does pH influence the stability of this compound in vitro?

  • Methodological Answer : Acyl glucuronides undergo pH-dependent degradation via hydrolysis (releasing the parent aglycone) and acyl migration (forming positional isomers). Stability studies should be conducted at physiological pH (7.4) and acidic conditions (e.g., pH 3–5) to simulate gastrointestinal and lysosomal environments. Buffered solutions with controlled ionic strength are critical to avoid artifactual degradation during storage .

Q. What enzymatic pathways are involved in the hepatic metabolism of this compound?

  • Methodological Answer : UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, UGT1A9, and UGT2B7, catalyze the glucuronidation of the carboxylic acid moiety. Subsequent hydrolysis by beta-glucuronidase and esterases regenerates the parent compound (isosteviol). Hepatic disposition studies should account for sinusoidal/biliary transport gradients (1:50:5,000 in plasma:hepatocyte:bile) to model systemic exposure .

Advanced Research Questions

Q. How can researchers address contradictory data on the cytotoxicity of this compound?

  • Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., primary hepatocytes vs. immortalized cell lines) and adduct quantification methods. To resolve contradictions:

  • Use radiolabeled acyl glucuronides to distinguish covalent protein adducts from non-specific binding.
  • Validate findings with immunoblotting or ELISA to detect adduct-specific antibodies in preclinical models .

Q. What experimental designs mitigate the instability of acyl glucuronides during sample collection?

  • Methodological Answer : Implement rapid cooling (liquid nitrogen snap-freezing) and acidification (pH 2–3 with formic acid) immediately post-collection to arrest enzymatic hydrolysis. For long-term storage, lyophilize samples at -80°C and avoid freeze-thaw cycles. Stability-indicating assays (e.g., chiral chromatography) can differentiate intact glucuronides from degradation products .

Q. How do protein adducts of this compound contribute to hepatotoxicity?

  • Methodological Answer : Hepatic adducts form via nucleophilic substitution between the glucuronide’s electrophilic carbonyl group and lysine residues on proteins (e.g., dipeptidylpeptidase IV, tubulin). To assess toxicity:

  • Quantify adduct levels using 2D electrophoresis and peptide mass fingerprinting.
  • Correlate adduct burden with markers of apoptosis (e.g., caspase-3 activation) and mitochondrial dysfunction in hepatocyte cultures .

Q. What in vitro models best recapitulate the immunogenicity of acyl glucuronide-protein adducts?

  • Methodological Answer : Dendritic cell (DC) activation assays can model immune responses. Expose DCs to adduct-containing hepatocyte lysates and measure cytokine release (e.g., IL-6, TNF-α). For translational relevance, use human serum albumin (HSA) adducts and screen patient sera for anti-adduct antibodies via surface plasmon resonance (SPR) .

Methodological Considerations for Experimental Design

Q. How to optimize UGT enzyme kinetics studies for this compound synthesis?

  • Methodological Answer : Use recombinant UGT isoforms (e.g., UGT2B7) expressed in HEK293 cells. Incubate with isosteviol (50–200 µM) and UDP-glucuronic acid (2–5 mM) at 37°C. Terminate reactions with ice-cold acetonitrile and quantify conjugates via LC-MS. Include controls with beta-glucuronidase to confirm reaction specificity .

Q. What statistical approaches are suitable for analyzing dose-dependent hepatotoxicity data?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to derive EC50 values. For proteomics data, use hierarchical clustering to group adduct-modified proteins by functional pathways. Power analysis (α=0.05, β=0.2) should guide sample sizes, ensuring ≥80% statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.